Cas no 1806448-38-3 (1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one)
1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one
-
- Inchi: 1S/C12H13BrF2O/c1-2-10-8(6-9(16)7-13)4-3-5-11(10)12(14)15/h3-5,12H,2,6-7H2,1H3
- InChI Key: JDKDYCSGOGKCIK-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=CC=C(C(F)F)C=1CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 233
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1
1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022302-250mg |
1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one |
1806448-38-3 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
| Alichem | A013022302-500mg |
1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one |
1806448-38-3 | 97% | 500mg |
782.40 USD | 2021-06-24 | |
| Alichem | A013022302-1g |
1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one |
1806448-38-3 | 97% | 1g |
1,445.30 USD | 2021-06-24 |
1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one
Introduction to 1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one (CAS No. 1806448-38-3) and Its Emerging Applications in Chemical Biology
The compound 1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one (CAS No. 1806448-38-3) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This organobromine derivative, characterized by its unique structural motif, has garnered attention due to its versatile reactivity and its role as a key intermediate in the synthesis of biologically active molecules. The presence of both bromine and difluoromethyl substituents enhances its utility as a building block in medicinal chemistry, enabling the construction of complex scaffolds with tailored pharmacological properties.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. The brominated aromatic ring system, combined with the difluoromethyl group, provides a scaffold that is highly amenable to functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been instrumental in generating novel heterocyclic compounds, which are increasingly recognized for their therapeutic potential. For instance, derivatives of this compound have been explored in the development of kinase inhibitors, where the difluoromethyl group is known to improve metabolic stability and binding affinity.
The propan-2-one backbone of this molecule also serves as a versatile handle for further derivatization. It can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are prevalent motifs in drug discovery. These derivatives have demonstrated promising activities against various biological targets, including enzymes and receptors implicated in inflammatory and infectious diseases. The bromine atom at the C1 position further extends the synthetic possibilities, allowing for selective modifications via palladium-catalyzed cross-coupling reactions or radical-mediated transformations.
In the context of drug development, the incorporation of fluorine atoms is a well-established strategy to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. The difluoromethyl group in particular is renowned for its ability to enhance binding affinity and resistance to enzymatic degradation. This feature has been leveraged in the design of next-generation antiviral and anticancer agents. Notably, recent studies have demonstrated that compounds incorporating this moiety exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
From a computational chemistry perspective, the molecular structure of 1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one has been subjected to extensive molecular modeling studies. These investigations have provided insights into its interactions with biological targets at the atomic level. The optimized geometry suggests that the bromine atom can engage in favorable electrostatic interactions with negatively charged residues, while the difluoromethyl group may contribute to hydrophobic complementarity. Such detailed understanding has guided the rational design of analogs with enhanced binding affinities and selectivity.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. A common route involves the bromination of an appropriate aromatic ring followed by functionalization at the propyl position. Recent improvements in catalytic systems have enabled more efficient and sustainable synthetic pathways, reducing waste generation and improving yields. These advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
One particularly noteworthy application of derivatives derived from 1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one is in the development of photoreactive probes for biochemical studies. The combination of bromine and fluorine substituents makes this scaffold ideal for photoaffinity labeling experiments, where it can be used to investigate protein-ligand interactions in living cells. Such techniques have provided invaluable insights into signaling pathways and enzyme mechanisms, contributing significantly to our understanding of disease processes.
The compound’s versatility also extends to material science applications. For instance, it has been employed as a precursor in the synthesis of liquid crystals and organic semiconductors due to its rigid aromatic framework and tunable electronic properties. The presence of both bromine and fluorine atoms allows for further functionalization via polymerization or coordination chemistry, leading to materials with unique optical and electronic characteristics.
Looking ahead, future research directions may focus on exploring new synthetic methodologies that further streamline access to derivatives of this compound. Additionally, there is growing interest in developing enantioselective synthetic routes to access chiral analogs, which could lead to novel enantiomerically pure drugs with improved therapeutic profiles. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking the full potential of this versatile building block.
In conclusion,1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one (CAS No. 1806448-38-3) stands as a cornerstone molecule in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications across multiple disciplines, from drug discovery to materials science. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,this compound will undoubtedly play an increasingly pivotal role in shaping the future of medicinal chemistry.
1806448-38-3 (1-Bromo-3-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)